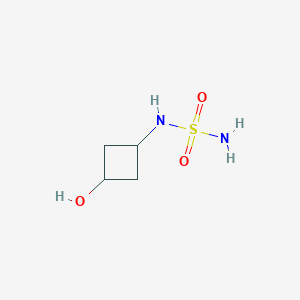

1-Hydroxy-3-(sulfamoylamino)cyclobutane

Description

Properties

IUPAC Name |

1-hydroxy-3-(sulfamoylamino)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c5-10(8,9)6-3-1-4(7)2-3/h3-4,6-7H,1-2H2,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPNWIQUWREYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-(sulfamoylamino)cyclobutane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the treatment of a precursor with lithium diisopropylamide (LDA) can initiate an intramolecular cyclization, leading to the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(sulfamoylamino)cyclobutane can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfamoylamino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the sulfamoylamino group can yield an amine.

Scientific Research Applications

1-Hydroxy-3-(sulfamoylamino)cyclobutane has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(sulfamoylamino)cyclobutane involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hydroxy-3-(sulfamoylamino)cyclobutane include other cyclobutane derivatives with different functional groups, such as:

- 1-Hydroxy-3-(aminomethyl)cyclobutane

- 1-Hydroxy-3-(methylamino)cyclobutane

- 1-Hydroxy-3-(carbamoylamino)cyclobutane

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfamoylamino group on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Hydroxy-3-(sulfamoylamino)cyclobutane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₄H₈N₂O₃S

- CAS Number : 2126144-55-4

This compound features a cyclobutane ring with a hydroxyl group and a sulfamoylamino moiety, which contribute to its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. Key findings include:

- Target Bacteria :

- Staphylococcus aureus

- Streptococcus pneumoniae

Research indicates that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antibacterial agent.

The proposed mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or function, similar to other sulfamoyl-containing compounds.

- Interaction with Enzymes : It may inhibit key enzymes involved in bacterial metabolism, leading to reduced viability of the bacteria.

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antimicrobial : Effective against specific Gram-positive bacteria.

- Potential Anti-inflammatory : Similar compounds have shown anti-inflammatory properties, which may extend to this compound.

Toxicity and Safety

Preliminary studies indicate that this compound has a favorable safety profile, but comprehensive toxicity studies are necessary to confirm this.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

These results indicate that the compound is effective at low concentrations, suggesting strong antibacterial potential.

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that the compound could disrupt bacterial cell wall integrity. This was assessed using electron microscopy, which showed morphological changes in treated bacterial cells compared to untreated controls.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other known antibacterial agents:

| Compound | Activity Type | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae |

| Sulfamethoxazole | Antibacterial | Broad-spectrum including Gram-positive and Gram-negative bacteria |

| Penicillin | Antibacterial | Primarily Gram-positive bacteria |

This comparison highlights the potential niche that this compound could fill in antimicrobial therapy .

Q & A

Q. What are the key synthetic strategies for constructing the cyclobutane core in 1-Hydroxy-3-(sulfamoylamino)cyclobutane?

The cyclobutane scaffold can be synthesized via [2+2] cycloaddition reactions under photochemical or thermal conditions, leveraging strained ring systems for regioselectivity. Copper-catalyzed radical cascade reactions (e.g., dehydrogenation/C–H functionalization) are also viable for introducing substituents . Functional group compatibility, such as sulfamoylamino stability during cyclization, must be validated using protecting groups (e.g., trityl or benzyl) to prevent side reactions .

Q. How is the stereochemical configuration of this compound characterized?

Vicinal coupling constants (e.g., for trans-configurations) in H NMR and NOESY experiments are critical for assigning stereochemistry. Chiral centers in cyclobutanes often retain configuration during derivatization, as demonstrated in cyclobutane carboxylate analogs . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular geometry .

Q. What are the stability considerations for this compound under varying pH and temperature?

Cyclobutane derivatives are sensitive to oxidation and ring-opening under acidic/basic conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Incompatibility with strong oxidizers (e.g., peroxides) necessitates inert storage conditions .

Q. How does the sulfamoylamino group influence biological activity in preliminary assays?

The sulfonamide moiety enhances target binding via hydrogen bonding and π-stacking, as seen in JAK inhibitors like abrocitinib. However, its electronegativity may reduce cell permeability, requiring logP optimization via prodrug strategies or formulation adjustments .

Q. What safety protocols are essential for handling this compound?

Acute toxicity (H302) and irritancy (H315/H319) hazards require PPE (gloves, goggles), fume hood use, and emergency protocols (e.g., eye rinsing for 15+ minutes with water). Ground metal containers to prevent static ignition during transfer .

Advanced Research Questions

Q. How can conflicting biological activity data across assay systems be resolved?

Discrepancies may arise from assay-specific conditions (e.g., serum protein binding, pH). Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase). Adjust solubility via co-solvents (DMSO ≤0.1%) and confirm metabolite stability using LC-MS .

Q. What catalytic systems improve the enantioselectivity of cyclobutane functionalization?

Chiral Lewis acids (e.g., Cu(I)/BOX complexes) or organocatalysts (e.g., thioureas) enhance asymmetric induction during C–H activation. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How do steric and electronic effects impact the reactivity of the sulfamoylamino group?

Electron-withdrawing sulfonamides increase electrophilicity but may hinder nucleophilic attack. Steric hindrance from the cyclobutane ring can be mitigated by substituent positioning, as shown in trifluoromethylcyclobutane carboxylates .

Q. What strategies address low synthetic yields in multi-step cyclobutane derivatization?

Optimize stepwise protection-deprotection (e.g., tert-butyloxycarbonyl for amines) and employ flow chemistry for exothermic steps. Solvent screening (e.g., DMF for polar intermediates vs. toluene for non-polar) improves reaction homogeneity .

Q. How can computational methods predict metabolic pathways for this compound?

Density functional theory (DFT) models cytochrome P450-mediated oxidation sites, while molecular docking identifies potential off-target interactions. Validate with in vitro hepatocyte assays and UPLC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.